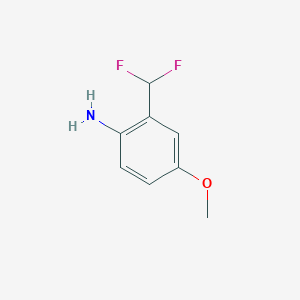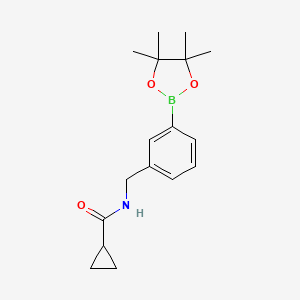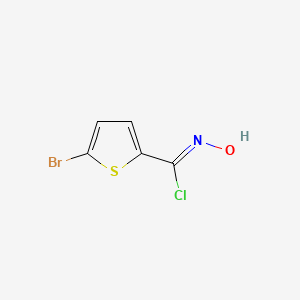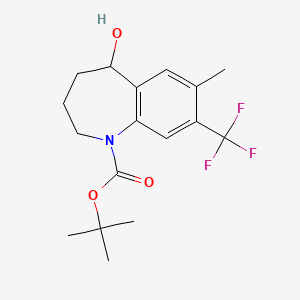![molecular formula C17H11NO4 B12066044 5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole](/img/structure/B12066044.png)
5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole is a chemical compound with the molecular formula C17H11NO4 and a molecular weight of 293.27 g/mol . This compound is characterized by the presence of a nitronaphthalene moiety attached to a benzo[d][1,3]dioxole ring. It is primarily used in scientific research and has various applications in chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole typically involves the reaction of 3-nitronaphthalene with benzo[d][1,3]dioxole under specific conditions. One common method involves the use of a palladium-catalyzed arylation reaction, where the nitronaphthalene is coupled with the benzo[d][1,3]dioxole in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitronaphthalene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4), and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce nitroso or other oxidized derivatives .
Applications De Recherche Scientifique
5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of cells being studied.
Comparaison Avec Des Composés Similaires
5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole can be compared with other similar compounds, such as:
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole core structure and may have similar chemical and biological properties.
Nitronaphthalene derivatives: These compounds share the nitronaphthalene moiety and may undergo similar chemical reactions.
The uniqueness of this compound lies in its specific combination of the nitronaphthalene and benzo[d][1,3]dioxole structures, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C17H11NO4 |
|---|---|
Poids moléculaire |
293.27 g/mol |
Nom IUPAC |
5-(3-nitronaphthalen-2-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C17H11NO4/c19-18(20)15-8-12-4-2-1-3-11(12)7-14(15)13-5-6-16-17(9-13)22-10-21-16/h1-9H,10H2 |
Clé InChI |
OAMNJDPFLPEELZ-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3=CC4=CC=CC=C4C=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-(difluoromethyl)-5-fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065965.png)

![2-(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12065976.png)


![(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid](/img/structure/B12065986.png)


![[1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12066018.png)





